molecular formula C12H10O2S2 B115714 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione CAS No. 147951-24-4

1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione

Cat. No. B115714
CAS RN: 147951-24-4
M. Wt: 250.3 g/mol
InChI Key: GCAXOUZIAQDEHD-UHFFFAOYSA-N
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Description

1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione is a chemical compound with the molecular formula C12H10O2S2 and a molecular weight of 250.34 . It is also known by other names such as 3,3’-Dimethylthienil and 1,2-Ethanedione . The compound appears as yellow crystals or needles .


Molecular Structure Analysis

The molecular structure of 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione consists of two 3-methylthiophen-2-yl groups attached to an ethane-1,2-dione core .


Physical And Chemical Properties Analysis

1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione is a yellow crystalline substance . The density of the compound is 1.304g/cm3 . The boiling point is 411.5ºC at 760mmHg .

Scientific Research Applications

Optical and Electronic Properties

Studies have shown that compounds similar to 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione, including derivatives of ethane-1,2-dione with furanic and thiophenic moieties, exhibit interesting optical properties. The synthesis and spectral measurements of these compounds indicate that their electron absorption spectra and geometric configurations can be significantly influenced by the chain length and structure, affecting their electronic polarizability and hyperpolarizabilities (Lukes et al., 2003). These properties are crucial for the development of advanced materials in electronics and photonics.

Reactivity and Decarbonylation Studies

Research into the fragmentation and decarbonylation of α-diketones, closely related to 1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione, has provided insights into their mass fragmentation patterns and potential for forming complex ions through decarbonylation reactions. This has implications for understanding the stability and reactivity of these compounds under different conditions (Percino et al., 2007).

Catalysis and Oxygen Evolution Reaction (OER)

In the field of catalysis, heteroleptic Ni(ii) complexes involving derivatives of ethane-1,2-dione have been synthesized and characterized. These complexes demonstrate significant activity in electrocatalytic oxygen evolution reactions (OER), highlighting their potential application in energy conversion and storage technologies (Anamika et al., 2020).

properties

IUPAC Name

1,2-bis(3-methylthiophen-2-yl)ethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O2S2/c1-7-3-5-15-11(7)9(13)10(14)12-8(2)4-6-16-12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCAXOUZIAQDEHD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)C(=O)C2=C(C=CS2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370194
Record name Bis(3-methylthiophen-2-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Bis(3-methylthiophen-2-yl)ethane-1,2-dione

CAS RN

147951-24-4
Record name Bis(3-methylthiophen-2-yl)ethane-1,2-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370194
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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